

An In-depth Technical Guide to 5-[(Dimethylamino)methyl]-2-furanmethanol

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Compound of Interest

Compound Name: 5-[(Dimethylamino)methyl]-2-furanmethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-[(Dimethylamino)methyl]-2-furanmethanol**, a key intermediate in pharmaceutical synthesis. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its role in the development of therapeutic agents.

Chemical Identity and Structure

CAS Number: 15433-79-1[1][2][3][4]

Chemical Name: **5-[(Dimethylamino)methyl]-2-furanmethanol**[1]

Synonyms: (5-((Dimethylamino)methyl)furan-2-yl)methanol, 5-(Dimethylaminomethyl)furfuryl alcohol, Ranitidine Amino Alcohol[1][2][3]

Molecular Formula: C₈H₁₃NO₂[1][2]

Molecular Weight: 155.19 g/mol [2][3]

Structure:

- Canonical SMILES: CN(C)CC1=CC=C(O1)CO[1][2]

- InChI: InChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3[2][3]
- InChIKey: BQRQOLQFLNSWNV-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The quantitative physicochemical properties of **5-[(Dimethylamino)methyl]-2-furanmethanol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Physical State	Neat	[3]
Boiling Point	217.7°C at 760 mmHg	[1]
Flash Point	85.5°C	[1]
Density	1.088 g/cm ³	[1]
Vapor Pressure	0.0762 mmHg at 25°C	[1]
pKa	14.02 ± 0.10 (Predicted)	[1]
logP	0.83350	[1]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)	[1]
Storage Temperature	Refrigerator, under inert atmosphere, Hygroscopic	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[1]
Exact Mass	155.094628657	[1]

Applications in Drug Development

5-[(Dimethylamino)methyl]-2-furanmethanol is a significant building block in the synthesis of various pharmaceutical compounds.

- Intermediate for Ranitidine: It is a crucial intermediate in the synthesis of Ranitidine hydrochloride, a well-known H₂ receptor antagonist used to decrease stomach acid production.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Histamine H₂-Antagonists: The compound is utilized in the preparation of other histamine H₂-antagonists that incorporate the 5-dimethylaminomethyl-2-furanmethylthio group.[\[7\]](#)[\[8\]](#)
- Enzyme Inhibition: It has been identified as an inhibitor of monoamine oxidase B (MAO-B).[\[1\]](#)[\[5\]](#)

Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of **5-[(Dimethylamino)methyl]-2-furanmethanol** are provided below.

Method 1: Synthesis from 2-Furanmethanol via Mannich Reaction

This protocol is adapted from the procedure described in US Patent 4,347,191.[\[6\]](#)

Materials:

- 2-Furanmethanol (furfuryl alcohol)
- bis(Dimethylamino)methane
- Acetic acid
- 40% aqueous Sodium Hydroxide
- Ethyl acetate
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 98 g (1.0 mol) of 2-furanmethanol in 1000 ml of acetic acid.
- Cool the stirred solution to 10°C using an ice bath.
- Prepare a solution of 112 g (1.1 mol) of bis(dimethylamino)methane in 200 ml of acetic acid and add it dropwise to the cooled 2-furanmethanol solution.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.
- Remove the acetic acid under reduced pressure using a rotary evaporator at a bath temperature of 60°C.
- To the residue, add 200 g of ice and carefully make the mixture basic by the slow addition of 40% aqueous sodium hydroxide, while providing external cooling.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic extracts and evaporate the solvent under reduced pressure.
- The resulting crude product can be purified by distillation to yield **5-[(dimethylamino)methyl]-2-furanmethanol** (yields of 76-94% have been reported).^{[7][8]}

Method 2: Synthesis from 5-Hydroxymethylfurfural

This method is based on a synthetic route described in Chinese Patent CN104059036A.^[9]

Materials:

- 5-Hydroxymethylfurfural
- Formic acid
- N,N-Dimethylformamide (DMF)
- Water

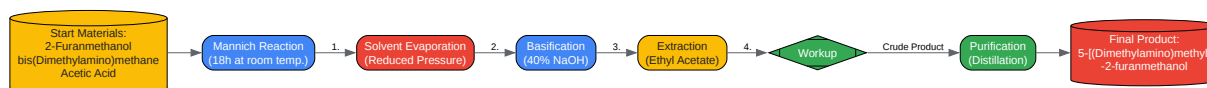
- 40% Sodium hydroxide solution
- Ethyl acetate

Procedure:

- In a 50 mL round-bottom flask, add 21 g of formic acid, 2.86 g of water, and 11.14 g of N,N-dimethylformamide.
- Add 6 g of 5-hydroxymethylfurfural to the mixture and ensure it is fully dissolved.
- Heat the flask in an oil bath to 120°C and maintain the reaction for 3 hours.
- After the reaction is complete, recover the solvent by distillation.
- Adjust the pH of the residue to 11-12 with a 40% sodium hydroxide solution.
- Extract the mixture three times with 100 mL of ethyl acetate.
- Combine the ethyl acetate layers and recover the solvent by distillation to obtain the crude product of **5-[(dimethylamino)methyl]-2-furanmethanol**.
- The crude product is then purified by distillation under reduced pressure (130-133°C at 2000Pa) to yield the final product with a reported yield of over 95%.^[9]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **5-[(Dimethylamino)methyl]-2-furanmethanol** from 2-furanmethanol.



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Caption: Synthesis workflow of 5-[(Dimethylamino)methyl]-2-furanmethanol.

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